molecular formula C20H15F2N5O3 B2583142 2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-28-1

2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2583142
CAS No.: 898422-28-1
M. Wt: 411.369
InChI Key: FWPGKSYFMUOOTH-UHFFFAOYSA-N
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Description

This compound is a purine-6-carboxamide derivative characterized by a 3,4-difluorophenyl substituent at position 2 and a 4-ethoxyphenyl group at position 9. Purine derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties . The synthesis of such compounds typically involves sequential functionalization of the purine core. For example, Huang et al. described a method using phenyl isothiocyanate and 4-ethoxybenzaldehyde to generate thiourea intermediates, followed by alkylation to yield substituted purine-carboxamides .

Properties

IUPAC Name

2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O3/c1-2-30-12-6-4-11(5-7-12)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)10-3-8-13(21)14(22)9-10/h3-9H,2H2,1H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPGKSYFMUOOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. Its structure features a purine core with specific substitutions that may enhance its pharmacological properties. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F2N4O2C_{18}H_{16}F_2N_4O_2, with a molecular weight of approximately 358.34 g/mol. The presence of difluoro and ethoxy groups contributes to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The purine scaffold is known to play a significant role in nucleic acid metabolism and cell signaling pathways. It may act as an inhibitor or modulator of specific enzymes or receptors involved in these processes.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as kinases and phosphodiesterases, which are crucial in cancer and inflammatory pathways.
  • Antiviral Activity : The purine structure mimics natural substrates, potentially interfering with viral replication mechanisms.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation by modulating cytokine production.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of purines can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth in vitro and in vivo models.
  • Anti-inflammatory Properties : The compound's ability to downregulate pro-inflammatory cytokines has been noted in several studies, suggesting potential applications in treating inflammatory diseases.
  • Antiviral Properties : There is emerging evidence supporting the antiviral capabilities of purine derivatives, particularly against RNA viruses.

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Study 1 : A study investigated the anticancer effects of a related purine derivative on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
  • Study 2 : Another study focused on the anti-inflammatory effects of similar compounds in animal models of arthritis. The administration of these compounds led to significant reductions in joint swelling and inflammatory markers .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
2-AminopurineAmino group at position 2Anticancer agent
6-MercaptopurineThiol group at position 6Chemotherapy for leukemia
9-MethyladenineMethyl group at position 9Involved in cellular signaling

The unique combination of difluoro and ethoxy groups in our compound may enhance its pharmacological properties compared to these structurally similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with three analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents (Position 2 / Position 9) Molecular Weight Key Differences
2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Not provided C₂₀H₁₅F₂N₅O₃ 3,4-difluorophenyl / 4-ethoxyphenyl ~403.35 g/mol Fluorine substitution enhances electronegativity and metabolic stability. Ethoxy group improves lipophilicity.
9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 900010-96-0 C₂₀H₁₆FN₅O₃ 4-fluorophenyl / 2-ethoxyphenyl 393.37 g/mol Reduced fluorine substitution (mono- vs. di-fluoro) and altered ethoxy position may lower binding affinity to hydrophobic targets .
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide 64440-99-9 C₁₄H₁₃N₅O₂ Methyl / 4-methylphenyl 283.29 g/mol Lack of fluorine and ethoxy groups reduces electronic complexity, potentially diminishing activity in kinase inhibition .
2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 898442-03-0 C₂₀H₁₇FN₄O₄ 2,4-dimethoxyphenyl / 2-fluorophenyl 396.37 g/mol Methoxy groups increase solubility but may reduce membrane permeability compared to ethoxy .

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to enzymes with polar active sites (e.g., kinases) .

Substituent Position Sensitivity :

  • The 2-ethoxyphenyl group in the second compound (vs. 4-ethoxyphenyl in the target) alters steric interactions, which could affect conformational stability in biological systems .

Metabolic Stability: Fluorinated derivatives (e.g., the target compound and the second compound) are generally more resistant to oxidative metabolism than non-fluorinated analogs (e.g., the third compound) .

Solubility vs. Permeability Trade-offs :

  • Methoxy groups (fourth compound) improve aqueous solubility but may hinder passive diffusion across cell membranes compared to the ethoxy group in the target compound .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those described by Huang et al., involving thiourea intermediates and selective alkylation .
  • The di-fluoro and ethoxy substitutions suggest optimized pharmacokinetic profiles over simpler analogs.

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